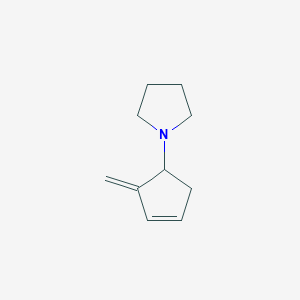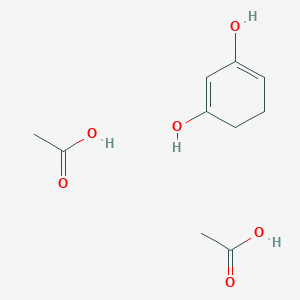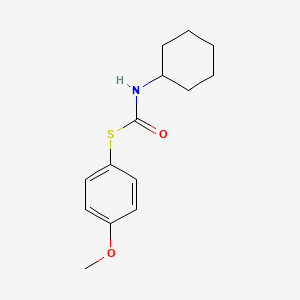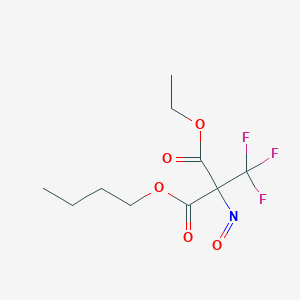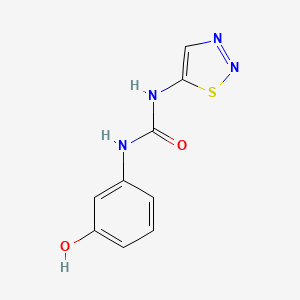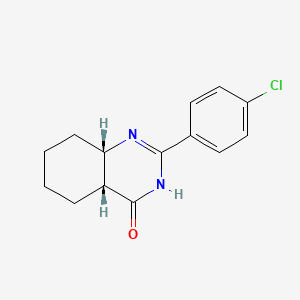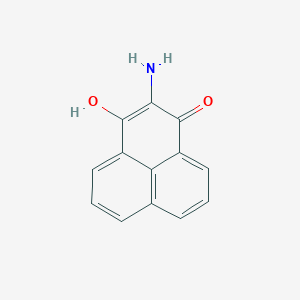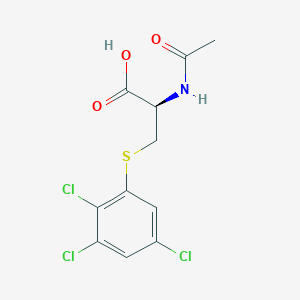
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an acetyl group, a trichlorophenyl group, and an L-cysteine moiety, making it a subject of study in organic chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine typically involves the reaction of 2,3,5-trichlorophenyl isothiocyanate with N-acetyl-L-cysteine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a metabolite in certain biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of detoxification and drug metabolism.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and trichlorophenyl groups contribute to its reactivity and ability to interact with enzymes and other proteins. The L-cysteine moiety allows the compound to participate in redox reactions and form disulfide bonds, which are crucial in various biochemical processes.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: A related compound that lacks the trichlorophenyl group and is widely used as a mucolytic agent and antioxidant.
S-(2,3,5-Trichlorophenyl)-L-cysteine: Similar to N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine but without the acetyl group.
Uniqueness
This compound is unique due to the presence of both the acetyl and trichlorophenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
64636-26-6 |
|---|---|
分子式 |
C11H10Cl3NO3S |
分子量 |
342.6 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(2,3,5-trichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H10Cl3NO3S/c1-5(16)15-8(11(17)18)4-19-9-3-6(12)2-7(13)10(9)14/h2-3,8H,4H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1 |
InChIキー |
NREKCMVNHUJNTP-QMMMGPOBSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1=C(C(=CC(=C1)Cl)Cl)Cl)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1=C(C(=CC(=C1)Cl)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



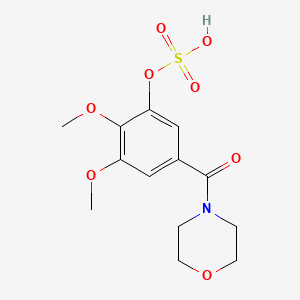
![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)

